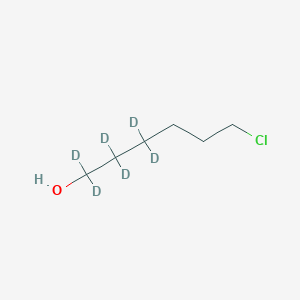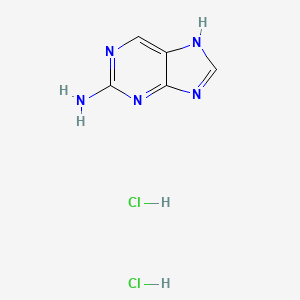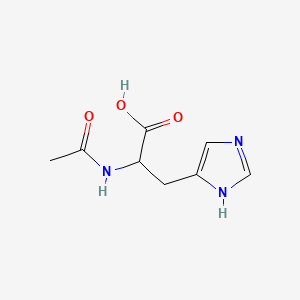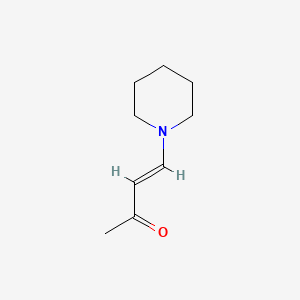
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol (6-C-HDH) is a synthetic derivative of hexadeuteriohexanol (HDH) and is an important research chemical for the study of biochemical and physiological effects. 6-C-HDH is a chiral alcohol with a single chiral center and is the only known alcohol with six deuterium atoms. 6-C-HDH has been used in various scientific research applications due to its unique properties and potential to provide valuable insight into biochemical and physiological processes.
Scientific Research Applications
6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol has been used in a variety of scientific research applications due to its unique properties and potential to provide valuable insight into biochemical and physiological processes. It has been used to study the structure and function of enzymes and other proteins, to study the effects of chirality on drug efficacy, and to study the effects of deuterium on metabolic pathways. In addition, this compound has been used to study the effects of deuterium on the metabolism of xenobiotics and to study the effects of deuterium on the structure and function of enzymes.
Mechanism of Action
The mechanism of action of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is not fully understood; however, it is believed to be related to its unique chiral structure and its ability to interact with enzymes and other proteins. This compound is thought to interact with enzymes by forming a complex with the enzyme's active site and altering the enzyme's catalytic activity. In addition, this compound is believed to interact with proteins in a similar manner, potentially altering the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood; however, it is believed to have a variety of effects on biochemical and physiological processes. This compound is thought to interact with enzymes, altering their catalytic activity and potentially affecting their function. In addition, this compound is believed to interact with proteins, potentially altering their structure and function. Furthermore, this compound is believed to have an effect on metabolic pathways, potentially affecting the metabolism of xenobiotics.
Advantages and Limitations for Lab Experiments
The use of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its ability to provide valuable insight into biochemical and physiological processes. In addition, this compound is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, one of the main limitations of using this compound is its potential to interact with enzymes and proteins, potentially altering their structure and function.
Future Directions
The use of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol in scientific research is still in its early stages and there are many potential future directions for research. Some potential future directions for research include further study of the effects of this compound on biochemical and physiological processes, further study of the effects of this compound on metabolic pathways, and further study of the effects of this compound on the structure and function of enzymes. In addition, future research should focus on the potential therapeutic applications of this compound, such as its potential use as a drug or as a tool for studying the effects of chirality on drug efficacy.
Synthesis Methods
The synthesis of 6-Chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol is relatively straightforward and involves the use of a Grignard reagent, a halogenating agent, and a base. The Grignard reagent is reacted with HDH in a suitable solvent, such as THF or DMF, to form a Grignard adduct. The halogenating agent, such as bromine or chlorine, is then added to the Grignard adduct to form the desired this compound product. The reaction is then quenched with a base such as sodium hydroxide to form the final product.
properties
IUPAC Name |
6-chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i2D2,4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-JIKIKKOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCl)C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








